molecular formula C12H13ClN2O B8304267 (4-Chloro-7-(dimethylamino)quinolin-2-yl)methanol

(4-Chloro-7-(dimethylamino)quinolin-2-yl)methanol

Cat. No.: B8304267
M. Wt: 236.70 g/mol
InChI Key: NTUREYMURZPYPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Chloro-7-(dimethylamino)quinolin-2-yl)methanol is a useful research compound. Its molecular formula is C12H13ClN2O and its molecular weight is 236.70 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13ClN2O

Molecular Weight

236.70 g/mol

IUPAC Name

[4-chloro-7-(dimethylamino)quinolin-2-yl]methanol

InChI

InChI=1S/C12H13ClN2O/c1-15(2)9-3-4-10-11(13)5-8(7-16)14-12(10)6-9/h3-6,16H,7H2,1-2H3

InChI Key

NTUREYMURZPYPB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=NC(=CC(=C2C=C1)Cl)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Referring to FIG. 21, compound 14b (50 mg, 0.213 mmol) was dissolved in absolute ethanol (2 mL). NaBH4 (8 mg, 0.213 mmol) was added to the solution and the mixture was stirred for 30 min. The solvent was evaporated and the residue dissolved in methanol and filtered. The filtrate was adsorbed onto silica gel and purified by column chromatography (7:3 EtOAc/hexane) to obtain 15b (30 mg, 0.126 mmol, 60%). 1H NMR (CDCl3) δ 8.02 (1H, d, J=8.8 Hz), 7.21 (1H, dd, J=9.2, 2.8 Hz), 7.11 (1H, d, J=2.8 Hz), 7.07 (1H, s), 4.81 (2H, s), 3.14, (6H, s); 13C NMR (CDCl3) δ 159.4, 152.1, 149.6, 143.1, 125.1, 117.9, 116.5, 114.3, 106.3, 64.2, 40.6; FTIR (neat) 2918, 1622, 1535, 1508, 1394, 1284, 1207, 1174, 1134; MS (ESI) m/z calculated for (C12H13ClN2O+H)+ 237, found 237; HRMS (ESI) m/z calculated for (C12H13ClN2O+H)+ 237.0838, found 237.0832.
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Yield
60%

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